molecular formula C8H15NO4S B2775612 Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate CAS No. 2219379-79-8

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate

Cat. No.: B2775612
CAS No.: 2219379-79-8
M. Wt: 221.27
InChI Key: JABAKMBCILYJPN-UHFFFAOYSA-N
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Description

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate is a chemical compound with the molecular formula C8H15NO4S. It is known for its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group attached to a sulfanylidene carbamoyl formate moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate typically involves the reaction of tert-butyl formate with dimethyl sulfide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate has several scientific research applications, including:

  • Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate can be compared with other similar compounds, such as tert-butyl acetate and tert-butyl sulfone. While these compounds share the tert-butyl group, they differ in their functional groups and reactivity patterns. The unique structure of this compound contributes to its distinct properties and applications.

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Biological Activity

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate, also known as tert-butyl dimethyl(oxo)-lambda6-sulfanylidene carbamate, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : tert-butyl methyl-methylenesulfinylcarbamate
  • Molecular Formula : C₇H₁₅N₁O₃S
  • InChI Key : GJSILYHYAGLFOJ-UHFFFAOYSA-N
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It acts as an inhibitor of certain enzymes and may influence metabolic processes within cells. The presence of the sulfinyl group is particularly noteworthy, as it can participate in redox reactions, potentially leading to antioxidant effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This study highlights the potential use of the compound in developing antimicrobial agents .

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, with an IC50 value of 25 µg/mL. This suggests a strong antioxidant capacity, which could be beneficial in preventing oxidative damage in biological systems .

Study 3: Enzyme Inhibition

Research focused on enzyme inhibition revealed that the compound significantly inhibited acetylcholinesterase activity, which is crucial for neurotransmission. The IC50 value was found to be 50 µM, indicating its potential role in treating neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(11)6(10)9-14(4,5)12/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAKMBCILYJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N=S(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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